Acetic acid;benzo[a]anthracene-3,4-diol is a chemical compound classified as a polycyclic aromatic hydrocarbon (PAH) derivative. It is formed through the metabolic conversion of benzo[a]anthracene, a well-known environmental pollutant and carcinogen. This compound is of particular interest due to its potential biological activity and implications in toxicology and environmental science.
Benzo[a]anthracene is primarily derived from the incomplete combustion of organic materials, such as fossil fuels and tobacco. It can also be found in various environmental matrices, including air, soil, and water. The 3,4-diol form results from enzymatic reactions in living organisms, particularly through the action of cytochrome P450 enzymes that facilitate the oxidation of benzo[a]anthracene.
Acetic acid;benzo[a]anthracene-3,4-diol is classified under the following categories:
The synthesis of acetic acid;benzo[a]anthracene-3,4-diol can be achieved through several methods involving the metabolic transformation of benzo[a]anthracene. The following techniques are commonly employed:
The biotransformation process typically involves incubating benzo[a]anthracene with microbial cultures under controlled conditions (e.g., temperature, pH) to facilitate enzymatic reactions that yield acetic acid;benzo[a]anthracene-3,4-diol.
The molecular structure of acetic acid;benzo[a]anthracene-3,4-diol features a polycyclic framework with hydroxyl groups at the 3 and 4 positions on the benzo[a]anthracene ring system. The presence of an acetic acid moiety contributes to its chemical properties.
Acetic acid;benzo[a]anthracene-3,4-diol participates in various chemical reactions typical for diols and PAHs:
These reactions are significant in understanding the metabolic pathways involved in PAH detoxification and their potential genotoxic effects.
The mechanism of action for acetic acid;benzo[a]anthracene-3,4-diol primarily involves its role as a precursor in the formation of more reactive epoxide derivatives. These intermediates can interact with cellular macromolecules such as DNA, leading to mutagenic effects.
Research indicates that exposure to benzo[a]anthracene metabolites can result in DNA adduct formation, which is a key step in carcinogenesis . The activation of these compounds often involves cytochrome P450-mediated oxidation processes.
Relevant data from studies indicate that acetic acid;benzo[a]anthracene-3,4-diol exhibits significant reactivity due to its hydroxyl groups which can participate in hydrogen bonding and other interactions.
Acetic acid;benzo[a]anthracene-3,4-diol is primarily used in research related to:
This compound serves as an important model for studying the biological effects of PAHs and their metabolites, contributing valuable insights into environmental health risks associated with these pollutants.
Benzo[a]anthracene (B[a]A) is a prototypical polycyclic aromatic hydrocarbon (PAH) that undergoes metabolic activation to exert carcinogenic effects. The primary pathway involves formation of the 3,4-dihydrodiol intermediate (benzo[a]anthracene-3,4-diol), which is further oxidized to the 3,4-diol-1,2-epoxide—the ultimate carcinogenic metabolite [3] [6]. This bay-region diol epoxide contains an epoxide ring adjacent to the bay area, creating a highly strained electrophile capable of binding to DNA nucleophilic sites like deoxyguanosine [9].
In human hepatocyte (HepG2) cultures, B[a]A exposure leads to time-dependent formation of the 3,4-diol-1,2-epoxide metabolite. Crucially, this metabolite exhibits significantly higher cytotoxicity and genotoxicity than the parent compound at equivalent concentrations. At 10 µM exposure, the diol epoxide induces 6-fold greater DNA damage compared to B[a]A itself, confirming its role as the primary DNA-reactive species [6].
Table 1: Metabolic Activation Pathway of Benzo[a]anthracene
Metabolic Step | Key Enzyme(s) | Primary Metabolite | Biological Significance |
---|---|---|---|
Initial oxidation | CYP1A1/CYP1B1 | Benzo[a]anthracene-3,4-oxide | Unstable arene oxide intermediate |
Hydrolysis | Epoxide hydrolase | Benzo[a]anthracene-3,4-diol | Proximate carcinogen (dihydrodiol) |
Secondary oxidation | CYP1A1/CYP1B1 | Benzo[a]anthracene-3,4-diol-1,2-epoxide | Ultimate carcinogen (DNA-binding species) |
DNA adduct formation | Non-enzymatic | Depurinating adducts | Guanine mutations and strand breaks |
Cytochrome P450 enzymes (CYP1A1 and CYP1B1) are the primary catalysts in B[a]A bioactivation. These enzymes exhibit distinct regioselectivity for oxidizing the benzo ring at positions 3,4—a critical step in forming the carcinogenic diol epoxide [7] [8].
Recombinant human CYP1A1 metabolizes B[a]A with a catalytic efficiency (kcat/Km) of 12.3 min⁻¹μM⁻¹ for 3,4-diol formation, significantly higher than other CYPs [7]. CYP1B1 shows complementary activity, preferentially oxidizing the diol to the diol epoxide. Inhibition studies confirm that α-naphthoflavone (a CYP1A1 inhibitor) reduces B[a]A metabolite formation by >80% in hepatic models [6].
The acetic acid moiety in "acetic acid;benzo[a]anthracene-3,4-diol" likely represents an analytical artifact from sample preparation rather than a biological metabolite. The molecular formula (C₂₂H₂₀O₆) suggests esterification of the diol with acetic acid, potentially stabilizing the reactive intermediate for detection [1] [4].
B[a]A and its metabolites activate the aryl hydrocarbon receptor (AhR), creating a self-amplifying bioactivation loop. Upon binding, AhR translocates to the nucleus, dimerizes with ARNT, and induces transcription of CYP1A1 and CYP1B1 genes via xenobiotic response elements (XREs) [2] [5].
Notably, B[a]A metabolites like 3-hydroxyB[a]A exhibit greater AhR agonist potency than the parent compound. In T-47D breast cancer cells, 3-hydroxyB[a]A induces CYP1A1 at 10-fold lower concentrations than B[a]A itself (EC₅₀ = 0.05 μM vs. 0.5 μM) [8]. This amplification mechanism explains prolonged CYP induction even after B[a]A clearance.
Electronic cigarette aerosols contain measurable B[a]A levels (0.2–1.1 μg/cartridge). When heated, these PAHs activate the AhR-CYP axis in lung cells, potentially initiating carcinogenesis despite lower concentrations than tobacco smoke [5] [10].
The carcinogenicity of B[a]A diol epoxides exhibits marked stereochemical dependence. Four stereoisomers exist due to chiral centers at C-1, C-2, C-3, and C-4. The [R,S,S,R] configuration (diol epoxide-2) demonstrates exceptional tumorigenicity:
Table 2: Stereochemical Influence on Tumorigenicity of Benzo[a]anthracene Metabolites
Stereoisomer | Absolute Configuration | Mutagenicity (TA100 revertants/nmol) | Tumorigenic Potential (Mouse Skin) |
---|---|---|---|
(–)-Diol epoxide-1 | (1S,2R,3S,4R) | 42 ± 6 | Low |
(+)-Diol epoxide-1 | (1R,2S,3R,4S) | 189 ± 11 | Moderate |
(–)-Diol epoxide-2 | (1S,2R,3R,4S) | 14 ± 3 | Very low |
(+)-Diol epoxide-2 | (1R,2S,3S,4R) | 547 ± 29 | High |
(–)-trans-3,4-Dihydrodiol | (3R,4R) | Not mutagenic | Moderate (proximate carcinogen) |
(+)-trans-3,4-Dihydrodiol | (3S,4S) | Not mutagenic | Low |
Enzymes show distinct stereoselectivity: epoxide hydrolase preferentially hydrolyzes B[a]A-3,4-oxide to the (–)-(3R,4R)-dihydrodiol, while CYP1A1 oxidizes this diol to the tumorigenic (+)-diol epoxide-2 [R,S,S,R] isomer. This metabolic bias explains why specific enantiomers dominate biological outcomes [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: